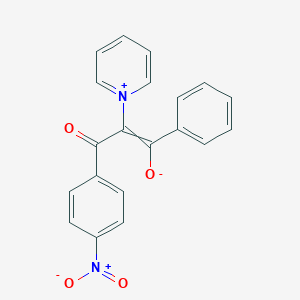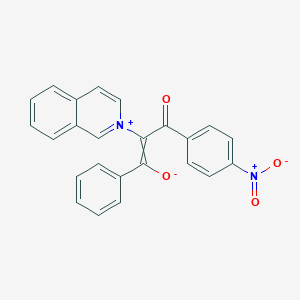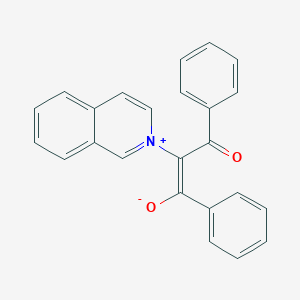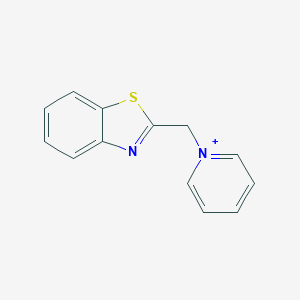![molecular formula C24H25N3O8S B280560 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Compound X" in scientific literature. In
作用機序
The mechanism of action of Compound X is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
Compound X has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one limitation is that the synthesis method of Compound X is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of Compound X is not fully understood, which may limit its potential applications in research.
将来の方向性
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of Compound X and to investigate its potential limitations and side effects.
合成法
Compound X is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of Compound X is complex and requires expertise in organic chemistry. The process involves the reaction of 5-nitro-2-thiophenecarboxylic acid with 2-(4-aminophenoxy)ethanol in the presence of a coupling agent. The resulting product is then reacted with 3,5-pyridinedicarboxylic acid to yield Compound X.
科学的研究の応用
Compound X has potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that Compound X may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C24H25N3O8S |
|---|---|
分子量 |
515.5 g/mol |
IUPAC名 |
5-O-[2-(4-acetamidophenoxy)ethyl] 3-O-methyl 2,6-dimethyl-4-(5-nitrothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25N3O8S/c1-13-20(23(29)33-4)22(18-9-10-19(36-18)27(31)32)21(14(2)25-13)24(30)35-12-11-34-17-7-5-16(6-8-17)26-15(3)28/h5-10,22,25H,11-12H2,1-4H3,(H,26,28) |
InChIキー |
IUNWSMSKJMOENJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC=C(S3)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC=C(S3)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


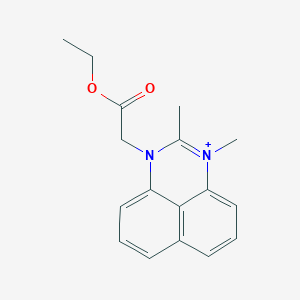
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)
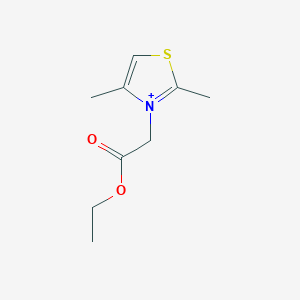
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
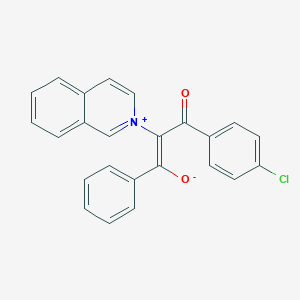
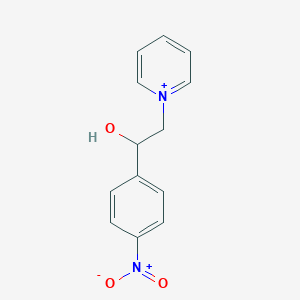
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
